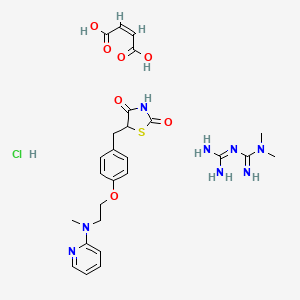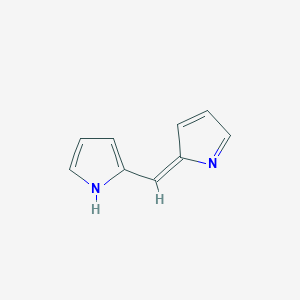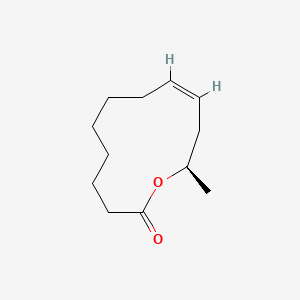
Recifeiolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Recifeiolide is a naturally occurring macrolide, specifically a twelve-membered lactone. It is known for its unique structure and biological activities. This compound has been isolated from various natural sources, including marine organisms and endophytic fungi. Its structure comprises an eleven-hydroxy-trans-8-dodecenoic acid lactone, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of recifeiolide can be achieved through several methods. One efficient route involves the use of cyclooctene and 1-chlorobutan-3-ol as starting materials. The ozonolysis of cyclooctene yields 7-formylheptanoic acid, which is then converted to its methyl ester. This ester is condensed with the ylide of (3-hydroxybut-1-yl) triphenylphosphonium iodide, synthesized from 1-chlorobutan-3-ol. The resulting product undergoes lactonization to form this compound .
Another method involves the stereoselective synthesis of (E)-11-hydroxy-8-dodecenoic acid from 11-hydroxy-8-dodecynoic acid through lithium reduction. The acid is then cyclized to this compound via its 6-phenyl-2-pyridyl ester .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. The stereoselective synthesis methods are particularly valuable for producing enantiomerically pure this compound, which is important for its biological applications.
Analyse Chemischer Reaktionen
Types of Reactions
Recifeiolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxo-trans-8-dodecenoic acid, while reduction can produce 11-hydroxy-dodecanoic acid.
Wissenschaftliche Forschungsanwendungen
Recifeiolide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of macrolide synthesis and stereoselective reactions.
Medicine: this compound’s antimicrobial properties have potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules and natural product derivatives.
Wirkmechanismus
The mechanism of action of recifeiolide involves its interaction with microbial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and death. This mechanism is similar to other macrolide antibiotics, which target bacterial ribosomes and inhibit protein synthesis. The specific molecular targets and pathways involved in this compound’s action are still under investigation, but its efficacy against a broad range of microorganisms highlights its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cladospolide F: Another macrolide with a similar lactone structure, isolated from the same fungal strain as recifeiolide.
Cladospolide G and H: These compounds share structural similarities with this compound and exhibit comparable biological activities.
Uniqueness of this compound
This compound’s unique combination of a twelve-membered lactone ring and specific hydroxyl and double bond positions distinguishes it from other macrolides. Its stereoselective synthesis and broad-spectrum antimicrobial activity make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59780-28-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one |
InChI |
InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5-/t11-/m1/s1 |
InChI-Schlüssel |
IYNKPPZNZQQWKC-JPVGGKMYSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C\CCCCCCC(=O)O1 |
SMILES |
CC1CC=CCCCCCCC(=O)O1 |
Kanonische SMILES |
CC1CC=CCCCCCCC(=O)O1 |
Synonyme |
recifeiolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



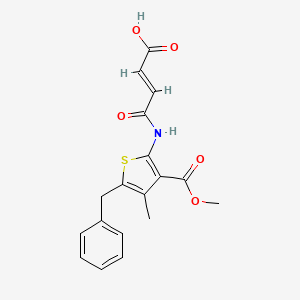
![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)
![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)
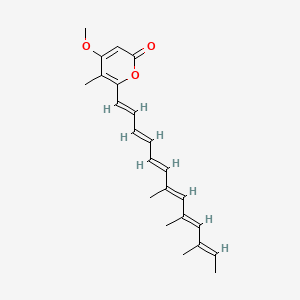
![(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1235540.png)
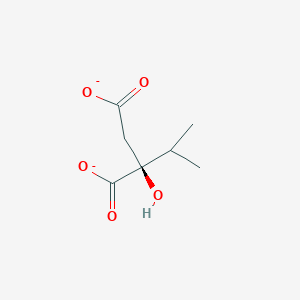

![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)

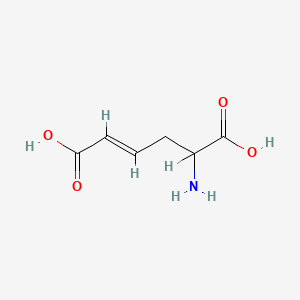
![(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid](/img/structure/B1235552.png)
